molecular formula C8H6F2O3 B2568042 2,6-Difluoro-4-(hydroxymethyl)benzoic acid CAS No. 1378805-89-0

2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Cat. No.: B2568042
CAS No.: 1378805-89-0
M. Wt: 188.13
InChI Key: SNTDYLMRIMBQKP-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(hydroxymethyl)benzoic acid (CAS 1378805-89-0) is a benzoic acid derivative of interest in organic and medicinal chemistry research. With the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol, this compound features both a carboxylic acid and a hydroxymethyl functional group on an aromatic ring system differentiated by fluorine atoms at the 2 and 6 positions . This structure makes it a valuable bifunctional building block for chemical synthesis. Researchers utilize this compound in the development of more complex molecules, where it can serve as a core scaffold. The presence of multiple functional groups allows for sequential and orthogonal chemical modifications, enabling its use in constructing potential pharmacophores or specialty chemicals . The fluorine atoms can influence the molecule's electronegativity and lipophilicity, which are critical parameters in drug design for modulating bioavailability and membrane permeability . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle this material with appropriate precautions. Consult the safety data sheet (SDS) for specific hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-difluoro-4-(hydroxymethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTDYLMRIMBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,6-Difluoro-4-(hydroxymethyl)benzoic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid

Executive Summary

This compound (CAS: 1378805-89-0) represents a high-value scaffold in modern medicinal chemistry.[1] Distinguished by its specific fluorination pattern, this molecule serves as a critical "bifunctional linker" in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The 2,6-difluoro substitution provides unique steric protection to the carboxylic acid moiety, significantly modulating metabolic stability and pKa compared to non-fluorinated analogs.[1] This guide outlines the physiochemical profile, a robust synthetic route for laboratory-scale production, and the structural logic driving its adoption in drug discovery.[1]

Molecular Identity & Physiochemical Profile

The following data constitutes the definitive identity of the molecule. Researchers should verify incoming raw materials against these specifications to ensure batch consistency.

PropertySpecificationNotes
IUPAC Name This compound
CAS Number 1378805-89-0 Primary identifier for procurement.[1][2]
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol Exact Mass: 188.0285
Predicted pKa 2.30 ± 0.10Significantly more acidic than benzoic acid (4.[1]20) due to ortho-fluorine electron withdrawal [1].[1]
LogP ~0.8 - 1.1Moderate lipophilicity; suitable for oral bioavailability optimization.[1]
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1]
Solubility DMSO, Methanol, THFSparingly soluble in water (acidic pH); soluble in alkaline buffers.[1]

Structural Analysis: The "Ortho-Fluorine" Effect

As a scientist, understanding why this molecule is used is as important as knowing how to use it.[1]

3.1 Electronic Modulation (pKa Depression) The presence of fluorine atoms at the 2 and 6 positions exerts a powerful inductive effect (


). This pulls electron density away from the carboxylate group, stabilizing the conjugate base.[1]
  • Result: The pKa drops from ~4.2 (benzoic acid) to ~2.3.

  • Application: At physiological pH (7.4), this moiety is fully ionized, improving solubility, yet the lipophilic fluorines prevent the "solvation penalty" often seen with other polar groups.[1]

3.2 Metabolic Blocking The 2,6-difluoro pattern sterically and electronically shields the aromatic ring from oxidative metabolism (e.g., P450-mediated hydroxylation) at the vulnerable ortho positions.[1] Furthermore, the 4-hydroxymethyl group provides a chemically versatile handle for conjugation (esterification, etherification, or oxidation to aldehyde) without disrupting the core stability.[1]

Synthetic Protocol: Benzylic Functionalization Route

While various routes exist, the most robust laboratory-scale method involves the Radical Bromination-Hydrolysis sequence starting from the commercially available 2,6-difluoro-4-methylbenzoic acid.[1] This pathway avoids the use of unstable lithiated intermediates and offers high functional group tolerance.[1]

Workflow Logic (Graphviz Diagram)

SynthesisRoute Figure 1: Validated synthetic route via radical bromination and hydrolysis. Start 2,6-Difluoro-4- methylbenzoic acid Step1 Methyl Ester Protection Start->Step1 MeOH, H2SO4 Reflux Step2 Benzylic Bromide Intermediate Step1->Step2 NBS, AIBN CCl4 or PhCF3, Reflux Step3 Benzylic Alcohol (Ester) Step2->Step3 Ag2CO3, Acetone/H2O Hydrolysis Final 2,6-Difluoro-4- (hydroxymethyl)benzoic acid Step3->Final LiOH, THF/H2O Saponification

[1]

Detailed Methodology

Step 1: Esterification (Protection)

  • Rationale: Protecting the carboxylic acid prevents interference during the radical bromination step and increases solubility in organic solvents.[1]

  • Protocol: Dissolve 2,6-difluoro-4-methylbenzoic acid (1.0 eq) in Methanol. Add catalytic conc.[1] H₂SO₄.[1] Reflux for 12 hours. Concentrate and neutralize with NaHCO₃. Extract with EtOAc.[1]

  • Checkpoint: Monitor by TLC (disappearance of acid spot).

Step 2: Wohl-Ziegler Bromination

  • Rationale: Selective functionalization of the benzylic carbon.[1]

  • Reagents: Methyl 2,6-difluoro-4-methylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).[1]

  • Solvent: Trifluoromethylbenzene (PhCF₃) is recommended over CCl₄ for green chemistry compliance, though CCl₄ is traditional.

  • Protocol: Reflux under Argon for 4–6 hours. Cool, filter off succinimide byproduct.[1] Concentrate filtrate.[1]

  • Note: Avoid over-bromination (dibromide formation) by strictly controlling stoichiometry and time.

Step 3: Silver-Mediated Hydrolysis

  • Rationale: Silver carbonate provides a mild, neutral hydrolysis condition that avoids premature saponification of the methyl ester or elimination reactions.[1]

  • Protocol: Dissolve the crude bromide in Acetone/Water (10:1). Add Ag₂CO₃ (1.5 eq). Stir at room temperature for 12 hours. Filter through Celite to remove silver salts.[1]

  • Yield: Expect ~70-80% conversion to the hydroxymethyl ester.[1]

Step 4: Global Deprotection (Saponification)

  • Rationale: Cleaving the methyl ester to reveal the final acid.[1]

  • Protocol: Dissolve intermediate in THF/Water (1:1). Add LiOH (2.5 eq). Stir at 0°C to RT.

  • Workup (Critical): Acidify carefully with 1N HCl to pH ~3. The product is amphiphilic; extract with 2-MeTHF or EtOAc.[1] Crystallize from Hexane/EtOAc if necessary.[1]

Analytical Characterization (Expectations)

To validate the synthesis, the following spectral features must be observed.

¹H NMR (400 MHz, DMSO-d₆):

  • δ 13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

  • δ 7.10 ppm (d, J = 8.5 Hz, 2H): Aromatic protons at C3/C5.[1] The doublet arises from coupling with the ortho fluorine atoms.[1]

  • δ 5.45 ppm (t, 1H): Hydroxyl proton (if DMSO is dry).

  • δ 4.55 ppm (d, 2H): Benzylic methylene (-CH₂-).[1]

¹⁹F NMR:

  • δ -112 to -114 ppm: Single signal (triplet or multiplet depending on decoupling) representing the equivalent 2,6-fluorines.[1]

Mass Spectrometry (ESI-):

  • m/z: 187.0 [M-H]⁻ (Base peak).

Application in Drug Discovery

Linker Chemistry in PROTACs: This molecule is frequently employed as a "stiff" linker segment.[1] The rigid phenyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.[1] The 4-hydroxymethyl group allows for ether formation with E3 ligase ligands (e.g., VHL or Cereblon binders), while the acid conjugates to the target protein ligand.[1]

Bioisosterism: The 2,6-difluorobenzoic acid moiety is often used as a bioisostere for other polar aromatic groups, providing improved membrane permeability due to the "masking" of the polar carboxylate by the lipophilic fluorine atoms (the "chameleon effect").[1]

References

  • PubChem. (2025).[1][3][4] this compound (CID 66720498).[1][5] National Library of Medicine.[1] Available at: [Link]

Sources

A Technical Guide to Unlocking the Research Potential of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern chemical research, the strategic incorporation of fluorine into molecular scaffolds is a proven method for modulating physicochemical and biological properties.[1][2][3] The subject of this guide, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, is a sparsely documented yet highly promising building block. Its unique trifunctional architecture—a rigid difluorinated aromatic core, a versatile carboxylic acid, and a reactive hydroxymethyl group—presents a compelling starting point for innovation in both medicinal chemistry and materials science. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining key potential research areas and providing actionable experimental frameworks.

Molecular Profile and Strategic Significance

This compound (CAS No. 1378805-89-0) possesses a calculated set of features that make it an intriguing candidate for novel research.

PropertyValueSignificance
Molecular Formula C₈H₆F₂O₃Low molecular weight, suitable for fragment-based approaches.
Molecular Weight 188.13 g/mol Falls within the "rule of five" guidelines for drug-likeness.
Functional Groups Carboxylic Acid, Hydroxymethyl, Difluoro Aromatic RingProvides three distinct points for chemical modification and interaction.
Fluorine Substitution 2,6- (ortho to carboxylate)The two fluorine atoms flank the carboxylic acid, influencing its pKa and conformation. This substitution can enhance metabolic stability and binding affinity through non-covalent interactions.[1][2]

The strategic placement of the fluorine atoms is critical. They exert a strong electron-withdrawing inductive effect, increasing the acidity of the carboxylic acid group, which can be crucial for forming strong interactions with biological targets.[4] Furthermore, this substitution pattern locks the carboxyl group in a near-perpendicular orientation relative to the ring, providing a well-defined vector for molecular design.

Proposed Research Area 1: Drug Discovery and Medicinal Chemistry

The introduction of fluorine is a well-established strategy for improving pharmacokinetic profiles, bioactivity, and metabolic stability in drug molecules.[3][5][6] this compound is an ideal scaffold for several modern drug discovery paradigms.

Fragment-Based Drug Discovery (FBDD)

The molecule's low molecular weight and distinct functional group vectors make it an excellent candidate for fragment screening libraries. The rigid fluorinated ring provides a stable core, while the carboxylic acid and hydroxymethyl groups offer clear points for hydrogen bonding and subsequent fragment evolution.

Experimental Workflow: FBDD Screening

FBDD_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Elaboration Mol 2,6-Difluoro-4- (hydroxymethyl)benzoic acid Lib Fragment Library (Aqueous Solubility) Mol->Lib Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Hits Identify Binding 'Hits' Screen->Hits Target Protein Target Target->Screen SAR Structure-Activity Relationship (SAR) Hits->SAR Elab Fragment Elaboration (via -CH2OH or -COOH) SAR->Elab Lead Lead Compound Elab->Lead

Caption: Workflow for Fragment-Based Drug Discovery.

Protocol: Surface Plasmon Resonance (SPR) Screening
  • Immobilization: Covalently immobilize the purified protein target onto a sensor chip (e.g., CM5 chip via amine coupling).

  • Fragment Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. Create a dilution series in running buffer (e.g., HBS-EP+) with a final DMSO concentration below 1%.

  • Binding Analysis: Inject the fragment solutions over the sensor chip at a flow rate of 30 µL/min for a 60-second contact time, followed by a 120-second dissociation phase.

  • Data Analysis: Analyze the sensorgrams to determine binding affinity (K_D). Hits are typically classified as fragments with a K_D in the micromolar to millimolar range.

  • Validation: Confirm hits using an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR spectroscopy.

Development of Enzyme Inhibitors

Many enzymes, particularly metalloproteinases and kinases, have active sites that can be targeted by benzoic acid derivatives.[1]

  • Targeting Metalloproteinases (e.g., MMPs): The carboxylic acid can act as a zinc-binding group, chelating the catalytic zinc ion in the active site. The fluorinated ring can occupy hydrophobic pockets, and the hydroxymethyl group can be derivatized to extend into other subsites to improve potency and selectivity.

  • Targeting Kinases: While less common for the carboxylate itself to be the primary pharmacophore, it can serve as an anchor point. Amide coupling at the carboxylate or etherification/esterification of the hydroxymethyl group can generate derivatives that occupy the ATP-binding site. Fluorine atoms can enhance binding by interacting with the hinge region.

Bioisosteric Replacement and Scaffold Hopping

The difluorobenzyl core can serve as a bioisostere for other aromatic systems, offering a potential route to improve existing drug candidates. Replacing a non-fluorinated phenyl ring can block sites of metabolic oxidation, thereby increasing the drug's half-life.[2][3]

Proposed Research Area 2: Advanced Materials Science

The unique electronic properties and structural rigidity conferred by fluorine make fluorinated aromatics valuable in materials science.[5][7][8]

Fluorinated Polyesters and Polyamides

The molecule is a difunctional monomer that can undergo polymerization.

  • Polyesters: Polycondensation of the carboxylic acid with the hydroxymethyl group (self-condensation) or with other diols can produce polyesters.

  • Polyamides: After converting the hydroxymethyl group to an amine, it can be polymerized with the carboxylic acid to form polyamides.

The resulting polymers are expected to exhibit:

  • High Thermal Stability: Due to the strong C-F and C-C bonds of the aromatic ring.

  • Chemical Resistance: The fluorine atoms provide a non-reactive shield.[8]

  • Low Surface Energy: Leading to hydrophobic and oleophobic properties.

  • Modified Optical Properties: Due to the influence of fluorine on the electronic structure.

Experimental Workflow: Polymer Synthesis

Polymer_Workflow cluster_poly Polymerization cluster_char Characterization Monomer 2,6-Difluoro-4- (hydroxymethyl)benzoic acid Polyester Self-Condensation (Polyesterification) Monomer->Polyester Polyamide Functional Group Conversion (-CH2OH -> -CH2NH2) followed by Polycondensation Monomer->Polyamide GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Polyester->GPC DSC Differential Scanning Calorimetry (DSC) (Tg, Tm) Polyester->DSC TGA Thermogravimetric Analysis (TGA) (Decomposition Temp.) Polyester->TGA Polyamide->GPC Polyamide->DSC Polyamide->TGA

Caption: Workflow for Polymer Synthesis and Characterization.

Metal-Organic Frameworks (MOFs)

The carboxylic acid is a classic linker functional group for coordinating with metal ions to form MOFs. Using this compound as a linker introduces two key features into the MOF structure:

  • Fluorinated Pores: The fluorine atoms lining the pores of the MOF can create a highly hydrophobic environment with a unique affinity for specific gases (e.g., CO₂, fluorocarbons).[9]

  • Post-Synthetic Modification (PSM): The hydroxymethyl group provides a handle for PSM. After the MOF is constructed, this group can be chemically modified to introduce new functionalities into the pores without disrupting the framework, allowing for fine-tuning of the MOF's properties.

Protocol: Solvothermal Synthesis of a UiO-type MOF
  • Reactant Preparation: In a glass vial, combine Zirconium(IV) chloride (ZrCl₄), this compound (in a 1:1 molar ratio), and N,N-Dimethylformamide (DMF) as the solvent.

  • Modulation: Add an excess of a modulator, such as acetic acid or hydrochloric acid, to control crystal growth and defectivity.

  • Reaction: Seal the vial and heat in an oven at 120°C for 24 hours.

  • Purification: After cooling, collect the resulting crystalline powder by centrifugation. Wash repeatedly with fresh DMF and then with a solvent exchange medium like ethanol to remove unreacted starting materials.

  • Activation: Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

  • Characterization: Confirm the structure and porosity using Powder X-Ray Diffraction (PXRD) and gas (N₂) adsorption-desorption analysis.

Synthetic Accessibility and Derivatization

The utility of a building block is defined by its synthetic tractability. This compound offers three orthogonal functional groups for creating diverse chemical libraries.

Proposed Synthesis of the Core Scaffold

A plausible retrosynthetic analysis suggests that the target molecule can be synthesized from commercially available starting materials like 3,5-difluoroaniline.

Synthesis_Scheme A 3,5-Difluoroaniline B 4-Bromo-3,5- difluoroaniline A->B Bromination C 4-Bromo-3,5- difluorophenol B->C Diazotization Hydrolysis D Methyl 4-bromo-3,5- difluorobenzoate C->D Protection & Carboxylation (Not shown for simplicity) E Methyl 2,6-difluoro-4- formylbenzoate D->E Lithiation & Formylation F Methyl 2,6-difluoro-4- (hydroxymethyl)benzoate E->F Reduction (e.g., NaBH4) G 2,6-Difluoro-4- (hydroxymethyl)benzoic acid F->G Hydrolysis (e.g., LiOH)

Caption: A potential synthetic pathway to the target molecule.

Note: The above synthesis is a conceptual proposal. Routes involving cyanidation have also been reported for analogous structures and may be viable.[10]

Derivatization Strategies
  • Carboxylic Acid: Amenable to standard transformations such as esterification, amide bond formation (e.g., using EDC/HOBt coupling), and reduction to an alcohol.

  • Hydroxymethyl Group: Can be oxidized to an aldehyde, converted to a leaving group (e.g., tosylate) for nucleophilic substitution, or etherified/esterified.

  • Aromatic Ring: Nucleophilic aromatic substitution (S_NAr) is unlikely due to the electron-donating character of the other substituents but is not impossible under harsh conditions. Electrophilic aromatic substitution would be heavily directed by the existing groups.

Conclusion

This compound represents a molecule of significant untapped potential. Its carefully arranged functional groups on a metabolically stable, fluorinated core provide a robust platform for exploration. For medicinal chemists, it is a promising fragment and scaffold for developing novel therapeutics. For materials scientists, it is a versatile monomer for high-performance polymers and a unique linker for creating functional, modifiable metal-organic frameworks. The research avenues and experimental protocols detailed in this guide offer a foundational roadmap for unlocking the full potential of this intriguing chemical entity.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (2025). Vertex AI Search.
  • potential applications of 2-Fluorobenzoic acid in medicinal chemistry. (n.d.). Benchchem.
  • 2,6-difluoro-4-Hydroxybenzoic Acid. (n.d.). PubChem.
  • Fluorinated Aromatic Compounds. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). PubChemLite.
  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical.
  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential. (n.d.).
  • Applications of Fluorinated Compounds in Advanced Materials and Pharmaceuticals. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Journal of Chemical Biology & Pharmaceutical Chemistry.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • New fluorinated functional materials. (2025).
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing.
  • Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. (n.d.).

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Methodological & Application

Application Notes and Protocols for 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Agrochemicals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design. Fluorination can significantly enhance the metabolic stability, binding affinity, and overall efficacy of active ingredients.[1] The subject of this guide, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, represents a key building block in this context. Its unique trifunctional nature—a carboxylic acid, a hydroxymethyl group, and a difluorinated aromatic ring—offers a versatile platform for the synthesis of novel herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the potential applications of this compound in agrochemical research, including detailed synthetic protocols for its derivatization and bioassay guidelines. While direct, publicly documented pathways from this specific starting material to commercial agrochemicals are limited, its structural motifs are present in several classes of active compounds. This guide will, therefore, focus on a representative and scientifically plausible application: its use as a precursor for a novel herbicide targeting a well-established biochemical pathway.

Core Application: Synthesis of a Protoporphyrinogen Oxidase (PPO)-Inhibiting Herbicide

Scientific Rationale:

A significant class of herbicides exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates singlet oxygen and other reactive oxygen species that cause rapid membrane damage and cell death in susceptible plants. Many commercial PPO-inhibiting herbicides feature a substituted phenyl ring system. The 2,6-difluoro substitution pattern on our starting material is particularly interesting as it can enhance the molecule's binding affinity to the target enzyme and increase its resistance to metabolic degradation in the plant.

The following section details a hypothetical, yet scientifically grounded, synthetic pathway to a novel PPO-inhibiting herbicide candidate starting from this compound.

Synthetic Pathway Overview

The proposed synthetic route transforms this compound into a novel N-phenylimide herbicide. This multi-step synthesis involves the protection of the carboxylic acid, conversion of the hydroxymethyl group to a more reactive intermediate, and subsequent coupling with a suitable heterocyclic amine, followed by deprotection and final modification.

G A This compound B Ester Protection A->B MeOH, H₂SO₄ (cat.) C Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate B->C D Chlorination C->D SOCl₂, Pyridine E Methyl 4-(chloromethyl)-2,6-difluorobenzoate D->E F Coupling with Tetrahydrophthalimide E->F Potassium Tetrahydrophthalimide, DMF G Methyl 2,6-difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoate F->G H Hydrolysis G->H LiOH, THF/H₂O I 2,6-Difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoic acid (Target Herbicide Candidate) H->I

Caption: Proposed synthetic pathway from this compound to a PPO-inhibiting herbicide candidate.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate (Ester Protection)

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent its interference in subsequent reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate as a pure compound.

Protocol 2: Synthesis of Methyl 4-(chloromethyl)-2,6-difluorobenzoate (Chlorination)

Objective: To convert the hydroxymethyl group into a more reactive chloromethyl group for subsequent nucleophilic substitution.

Materials:

  • Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate

  • Thionyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve Methyl 2,6-difluoro-4-(hydroxymethyl)benzoate (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) to the solution, followed by the dropwise addition of anhydrous pyridine (1.2 eq).

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-(chloromethyl)-2,6-difluorobenzoate. This product is often used in the next step without further purification.

Protocol 3: Synthesis of Methyl 2,6-difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoate (Coupling Reaction)

Objective: To couple the chlorinated intermediate with tetrahydrophthalimide, a key structural component of many PPO-inhibiting herbicides.

Materials:

  • Methyl 4-(chloromethyl)-2,6-difluorobenzoate

  • Potassium tetrahydrophthalimide

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware

Procedure:

  • To a solution of Methyl 4-(chloromethyl)-2,6-difluorobenzoate (1.0 eq) in anhydrous DMF, add potassium tetrahydrophthalimide (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure coupled product.

Protocol 4: Synthesis of 2,6-Difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoic acid (Hydrolysis)

Objective: To deprotect the methyl ester and yield the final carboxylic acid, the target herbicide candidate.

Materials:

  • Methyl 2,6-difluoro-4-((1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl)benzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the ester from the previous step (1.0 eq) in a mixture of THF and water.

  • Add an excess of lithium hydroxide (3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Bioassay Protocol: In Vitro PPO Inhibition Assay

Objective: To evaluate the inhibitory activity of the synthesized compound against protoporphyrinogen oxidase.

Materials:

  • Synthesized herbicide candidate

  • Protoporphyrinogen IX (substrate)

  • Isolated plant mitochondria (source of PPO enzyme)

  • Spectrophotometer

  • Buffer solution (e.g., Tris-HCl with appropriate cofactors)

  • Commercial PPO-inhibiting herbicide (positive control, e.g., Flumioxazin)

  • DMSO (solvent for test compounds)

Procedure:

  • Prepare a stock solution of the synthesized compound and the positive control in DMSO.

  • In a microplate, add the buffer solution, the enzyme preparation (isolated mitochondria), and varying concentrations of the test compound or control.

  • Pre-incubate the mixture for a defined period.

  • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the increase in absorbance at a specific wavelength corresponding to the formation of protoporphyrin IX over time.

  • Calculate the rate of reaction for each concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1378805-89-0[1]
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Solubility Soluble in organic solvents such as methanol and DMSO

Table 2: Hypothetical Efficacy Data for the Synthesized Herbicide Candidate

CompoundPPO Inhibition IC₅₀ (nM)Post-emergence Herbicidal Activity (ED₅₀, g/ha) on Amaranthus retroflexus
Synthesized Candidate 5585
Flumioxazin (Control) 3050

Note: The data in Table 2 is hypothetical and for illustrative purposes only.

Mechanism of Action Visualization

G cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm & Extracellular Space Glutamate Glutamate ALA ALA Glutamate->ALA Heme/Chlorophyll Biosynthesis Porphobilinogen Porphobilinogen ALA->Porphobilinogen Heme/Chlorophyll Biosynthesis Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Heme/Chlorophyll Biosynthesis Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Heme/Chlorophyll Biosynthesis Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Heme/Chlorophyll Biosynthesis Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (enzyme) Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks from chloroplast Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Herbicide Synthesized Herbicide (PPO Inhibitor) Herbicide->Protoporphyrinogen_IX Inhibits PPO ROS Reactive Oxygen Species (e.g., ¹O₂) Accumulated_Proto_IX->ROS Light, O₂ Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Mechanism of action of a PPO-inhibiting herbicide.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of novel agrochemicals. The protocols and conceptual framework provided in this guide illustrate a clear path from this starting material to a potential herbicide candidate with a well-understood mechanism of action. The principles outlined here can be adapted for the development of other classes of agrochemicals, including fungicides and insecticides, by modifying the synthetic route and the choice of coupling partners. Further research into the derivatization of this compound is warranted and holds the potential to deliver new and effective crop protection solutions.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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The Strategic Role of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid in the Synthesis of Advanced Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorination in Modern NSAID Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for enhancing therapeutic profiles.[1] The unique physicochemical properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[1] This is particularly evident in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), where fluorinated benzoic acid derivatives have become a cornerstone for creating more potent and selective agents.[2] One such pivotal intermediate, 2,6-Difluoro-4-(hydroxymethyl)benzoic acid, offers a versatile scaffold for the synthesis of a new generation of anti-inflammatory drugs with potentially improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and insights for researchers in drug discovery and development.

Chemical Properties and Synthesis of the Intermediate

This compound is a bifunctional molecule featuring a difluorinated benzoic acid core with a hydroxymethyl substituent. This unique combination of functional groups makes it an attractive building block for creating diverse chemical libraries for screening and lead optimization.

A Plausible Synthetic Pathway

While a direct, one-pot synthesis from simple precursors is not readily found in the literature, a logical and efficient synthetic route can be constructed from commercially available starting materials, leveraging well-established chemical transformations. The following multi-step synthesis is proposed based on analogous reactions reported in the chemical literature.

Protocol 1: Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile

This initial step aims to construct the core difluorinated and hydroxylated aromatic ring. A reported method for synthesizing this compound involves starting from 3,5-difluoroaniline.[3]

Materials:

  • 3,5-Difluoroaniline

  • Bromine

  • Sodium nitrite

  • Sulfuric acid

  • Copper(I) cyanide

  • Appropriate solvents (e.g., acetic acid, water)

Procedure:

  • Bromination: Treat 3,5-difluoroaniline with bromine in a suitable solvent to introduce a bromine atom at the 4-position, yielding 4-bromo-3,5-difluoroaniline.

  • Diazotization: Dissolve the 4-bromo-3,5-difluoroaniline in an acidic solution (e.g., aqueous sulfuric acid) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

  • Hydrolysis: Carefully heat the diazonium salt solution to induce hydrolysis, replacing the diazo group with a hydroxyl group to form 4-bromo-3,5-difluorophenol.

  • Cyanation: React the 4-bromo-3,5-difluorophenol with copper(I) cyanide in a suitable solvent (e.g., DMF or NMP) at elevated temperature to replace the bromine atom with a nitrile group, yielding 2,6-difluoro-4-hydroxybenzonitrile.[4][5]

Protocol 2: Protection of the Hydroxyl Group

To prevent unwanted side reactions in subsequent steps, the phenolic hydroxyl group is temporarily protected.

Materials:

  • 2,6-Difluoro-4-hydroxybenzonitrile

  • Protecting group reagent (e.g., benzyl bromide, tert-butyldimethylsilyl chloride)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., acetone, DMF)

Procedure:

  • Dissolve 2,6-difluoro-4-hydroxybenzonitrile in a suitable solvent.

  • Add a base to deprotonate the hydroxyl group.

  • Add the protecting group reagent and stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the protected intermediate, 4-(benzyloxy)-2,6-difluorobenzonitrile (if using benzyl bromide).

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group is now hydrolyzed to the corresponding carboxylic acid. A non-catalytic hydrolysis in high-temperature liquid water offers a green chemistry approach.[6]

Materials:

  • 4-(benzyloxy)-2,6-difluorobenzonitrile

  • Deionized water

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with 4-(benzyloxy)-2,6-difluorobenzonitrile and deionized water.

  • Heat the reactor to a temperature in the range of 200-350°C for a specified time (e.g., 1-10 hours).[7]

  • Cool the reactor to room temperature.

  • Extract the product, 4-(benzyloxy)-2,6-difluorobenzoic acid, with a suitable organic solvent.

Protocol 4: Selective Reduction of the Carboxylic Acid

The carboxylic acid is selectively reduced to a primary alcohol using a borane reagent, which is known for its high selectivity for carboxylic acids in the presence of other functional groups.[8][9]

Materials:

  • 4-(benzyloxy)-2,6-difluorobenzoic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Dry tetrahydrofuran (THF)

  • Methanol (for quenching)

Procedure:

  • Dissolve 4-(benzyloxy)-2,6-difluorobenzoic acid in dry THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add the borane reagent (e.g., 1 M BH₃·THF in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[10]

  • Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow addition of methanol.

  • Perform an aqueous workup to isolate the product, (4-(benzyloxy)-2,6-difluorophenyl)methanol.

Protocol 5: Deprotection of the Hydroxyl Group

The final step in the synthesis of the target intermediate is the removal of the protecting group.

Materials:

  • (4-(benzyloxy)-2,6-difluorophenyl)methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Solvent (e.g., ethanol, ethyl acetate)

Procedure:

  • Dissolve (4-(benzyloxy)-2,6-difluorophenyl)methanol in a suitable solvent.

  • Add the Pd/C catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the deprotection is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the filtrate to obtain the final product, this compound.

Visualization of the Synthetic Workflow

Synthetic_Workflow A 3,5-Difluoroaniline B 2,6-Difluoro-4-hydroxybenzonitrile A->B 1. Bromination 2. Diazotization 3. Hydrolysis 4. Cyanation C 4-(Benzyloxy)-2,6-difluorobenzonitrile B->C Protection (BnBr, K2CO3) D 4-(Benzyloxy)-2,6-difluorobenzoic acid C->D Hydrolysis (H2O, heat) E (4-(Benzyloxy)-2,6-difluorophenyl)methanol D->E Reduction (BH3.THF) F This compound E->F Deprotection (H2, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Application as an Intermediate in Anti-Inflammatory Drug Synthesis

The presence of both a carboxylic acid and a hydroxymethyl group on the this compound scaffold allows for diverse chemical modifications to generate novel anti-inflammatory drug candidates. For instance, the carboxylic acid can be converted to an amide, and the hydroxymethyl group can be esterified or etherified to create a library of compounds for structure-activity relationship (SAR) studies.

Representative Synthesis of a Novel Anti-Inflammatory Benzamide

The following protocol outlines a general method for the synthesis of a novel benzamide derivative, a common structural motif in many NSAIDs, using this compound as the starting intermediate.[11]

Protocol 6: Amide Coupling to Synthesize a Novel Benzamide

Materials:

  • This compound

  • A primary or secondary amine (R¹R²NH)

  • Coupling agent (e.g., HATU, HBTU, or DCC)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, dichloromethane)

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent under an inert atmosphere.

  • Add the coupling agent and the base, and stir the mixture for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2,6-difluoro-4-(hydroxymethyl)benzamide.[12]

Quantitative Data Summary (Representative)

StepReactionReagentsTypical Yield (%)Purity (%)
1-4Synthesis of 2,6-Difluoro-4-hydroxybenzonitrileVarious~20-30 (overall)>95
5Protection of Hydroxyl GroupBenzyl bromide, K₂CO₃>90>98
6Nitrile HydrolysisH₂O, Heat>80>95
7Carboxylic Acid ReductionBH₃·THF>90>98
8DeprotectionH₂, Pd/C>95>99
9Amide CouplingHATU, DIPEA, Amine70-90>98

Note: The yields and purities are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and substrates used.

Mechanism of Action: Targeting the Cyclooxygenase Pathway

Many anti-inflammatory drugs derived from benzoic acid scaffolds exert their therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[9] There are two main isoforms of this enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The benzamide derivatives synthesized from this compound are designed to act as selective COX-2 inhibitors. By selectively inhibiting COX-2, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[9]

Visualization of the COX Inhibition Pathway

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory NSAID Novel Benzamide Derivative NSAID->COX2 Inhibition

Caption: Simplified signaling pathway of COX inhibition by a novel benzamide derivative.

Conclusion: A Versatile Intermediate for Future Anti-Inflammatory Therapies

This compound represents a highly valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. Its unique structural features, a consequence of strategic fluorination and bifunctionality, provide a robust platform for the development of potent and selective COX-2 inhibitors. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers in the field of drug discovery to explore the full potential of this promising scaffold in the ongoing quest for safer and more effective treatments for inflammatory diseases.

References

  • Muhi-eldeen, Z., et al. (2009). Synthesis and Anti-Inflammatory Activities of Novel Salicylic Acid and Diflunisal Amide Derivatives. Jordan Journal of Pharmaceutical Sciences, 2(2), 99-111. Available at: [Link]

  • Gawad, J., et al. (2009). Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(15), 4399-4402. Available at: [Link]

  • Yoo, S., et al. (2019). Carboxylic Acids to Alcohols, Part 3: Borane. YouTube. Available at: [Link]

  • Özdemir, A., et al. (2018). Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors. Molecules, 23(8), 1983. Available at: [Link]

  • Manzoor, S., et al. (2003). A Comparative Study of Anti-Inflammatory Activity of Diflunisal and its Copper Complex. International Journal of Agriculture and Biology, 5(4), 509-511. Available at: [Link]

  • Abdel-rahman, A. A.-H., et al. (2022). Design and Synthesis of Novel 4-Fluorobenzamide-based Derivatives as Promising Anti-inflammatory and Analgesic Agents with an Enhanced Gastric Tolerability and COX-inhibitory Activity. ResearchGate. Available at: [Link]

  • Speranza, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry, 36(6), 517-530. Available at: [Link]

  • CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium. (2006). Google Patents.
  • Ren, H., & Lü, X. (2011). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. CIESC Journal, 62(7), 1933-1939. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). Available at: [Link]

  • Gaba, M., et al. (2023). The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. Journal of Medical Pharmaceutical and Allied Sciences, 12(5), 4826. Available at: [Link]

  • Al-Hourani, B. J., et al. (2021). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[9][13]imidazo[1,2-d][9][14]oxazepine and Benzo[f]benzo[9][13]oxazolo[3,2-d][9][14]oxazepine Derivatives. SciELO. Available at: [Link]

  • Speranza, A., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2641. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Syrovaya, A. O., et al. (2022). CREATION OF ANTI-INFLAMMATORY PHARMACEUTICAL COMPOSITIONS (review). ScienceRise: Pharmaceutical Science, 5(39), 4-13. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Available at: [Link]

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Application Notes & Protocols: The Role of Synthesis in Crafting Advanced Liquid Crystals and Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The precise arrangement of atoms into molecules and macromolecules is the foundational principle governing the properties of advanced materials. This guide delves into the synthetic chemistry that underpins the formation of two remarkable classes of materials: liquid crystals and polymers. We move beyond mere procedural lists to explore the causal relationships between synthetic strategy and material function. This document provides field-proven protocols for the synthesis of representative calamitic liquid crystals and condensation polymers, complete with methodologies for purification and characterization. The aim is to equip researchers with both the theoretical understanding and the practical steps required to design and create materials with tailored properties for next-generation applications.

Part 1: The Architectural Synthesis of Liquid Crystals

Liquid crystals (LCs) represent a unique state of matter, exhibiting the fluidity of a liquid while maintaining the long-range molecular order of a solid crystal.[1][2] This dual nature is not an accident but a direct consequence of molecular architecture. The goal of liquid crystal synthesis is to design molecules—termed mesogens—that possess the inherent ability to self-assemble into these ordered, yet dynamic, phases.[3][4]

Foundational Principles of Mesogen Design

For a molecule to exhibit liquid crystalline behavior, its structure must be anisotropic, meaning it has a non-uniform shape. The most common calamitic (rod-like) mesogens are engineered with three key components[5][6]:

  • A Rigid Core: Typically composed of two or more aromatic rings (like phenyl or biphenyl groups) connected by linkage groups. This core provides the structural rigidity necessary for molecules to align along a common axis, known as the director.[3][4][7]

  • Flexible Terminal Chains: Usually alkyl or alkoxy groups attached to the ends of the rigid core. These chains add fluidity, disrupt perfect crystalline packing, and lower the melting point, allowing the liquid crystal phase to exist over a usable temperature range.[4]

  • Linking Groups: These units (e.g., esters, imines, azo groups) connect the aromatic rings within the core, influencing the core's linearity, rigidity, and electronic properties.[8]

Liquid crystals are broadly classified into two types based on the stimulus that induces the mesophase:

  • Thermotropic Liquid Crystals: Exhibit phase transitions as a function of temperature.[1][9] They are the basis for most display technologies.

  • Lyotropic Liquid Crystals: Form mesophases based on both temperature and concentration in a solvent.[1][10] These are prevalent in biological systems, such as cell membranes.[11]

Key Synthetic Reactions in Mesogen Construction

The construction of a mesogen is a deliberate process of linking these molecular components. Several robust organic reactions are staples in the field:

  • Esterification: This is one of the most common reactions for creating the linking groups between core components or attaching phenolic units to an acid-containing core. The Fischer esterification (acid-catalyzed reaction of a carboxylic acid and an alcohol) is fundamental.[12] For milder conditions, coupling agents like dicyclohexylcarbodiimide (DCC) are frequently employed in a process known as Steglich esterification.[5][13]

  • Williamson Ether Synthesis: This reaction is the cornerstone for attaching flexible alkoxy terminal chains to a phenolic core. It involves the reaction of a phenoxide with an alkyl halide.[7]

  • Suzuki Cross-Coupling: To build more complex, rigid cores, creating carbon-carbon bonds between aromatic rings is essential. The palladium-catalyzed Suzuki coupling is a powerful tool for this purpose, offering high yields and tolerance for a wide variety of functional groups.[14]

Application Protocol: Synthesis of a Calamitic Liquid Crystal

This protocol details the synthesis of a divinylic mesogenic monomer, a phenylene ester with terminal pentenyloxy chains, via a DCC-mediated esterification. This type of molecule is a precursor for liquid crystal polymers.[5][6]

Objective: To synthesize Benzoic acid, 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester.

Causality: The DCC/DMAP coupling system is chosen for its efficiency at room temperature, avoiding harsh conditions that could degrade the reactants. Dichloromethane (DCM) is used as the solvent due to its ability to dissolve the reactants and its relative inertness. The byproduct, dicyclohexylurea (DCU), is insoluble in DCM, allowing for simple removal by filtration.

Workflow Diagram: Liquid Crystal Synthesis

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Characterization Acid 4-(4-Pentenyloxy)benzoic acid Mix 1. Dissolve Acid, Phenol, DMAP in DCM 2. Cool to 0 °C Acid->Mix Phenol Chlorohydroquinone Phenol->Mix DCC DCC in DCM React 3. Add DCC solution slowly 4. Stir overnight at RT DCC->React DMAP DMAP (catalyst) DMAP->Mix Mix->React Filter 5. Filter to remove DCU byproduct React->Filter Wash 6. Wash filtrate with acid, base, brine Filter->Wash Dry 7. Dry over MgSO4, evaporate solvent Wash->Dry Purify 8. Recrystallize from Ethanol/Hexane Dry->Purify Product Final Product: Calamitic Liquid Crystal Purify->Product Characterize 9. Analyze via DSC, POM, NMR Product->Characterize

Caption: Synthetic workflow for a calamitic liquid crystal via DCC esterification.

Materials & Equipment:

  • 4-(4-Pentenyloxy)benzoic acid

  • Chlorohydroquinone

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Characterization instruments: DSC, Polarizing Optical Microscope (POM), NMR Spectrometer

Step-by-Step Protocol:

  • In a dry round-bottom flask, dissolve 4-(4-pentenyloxy)benzoic acid (2.0 equivalents) and chlorohydroquinone (1.0 equivalent) in anhydrous DCM.[5]

  • Add a catalytic amount of DMAP to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath while stirring.

  • Slowly, add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate (dicyclohexylurea, DCU) will form.

  • Filter the mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization.[15] Dissolve the solid in a minimum amount of hot ethanol. If crystals do not form upon cooling, add hexane as an anti-solvent until turbidity is observed, then cool. The principle relies on the higher solubility of the desired compound in the hot solvent compared to the cold solvent, leaving impurities behind in the mother liquor.[15] Collect the pure crystals by filtration.

Characterization and Data: The purity and identity of the synthesized liquid crystal are confirmed using standard analytical techniques. The crucial liquid crystalline properties are determined by thermal analysis.

  • Structural Confirmation: ¹H and ¹³C NMR spectroscopy confirms the molecular structure, while IR spectroscopy verifies the presence of key functional groups (e.g., ester carbonyl).[6][16]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (melting point, clearing point) and associated enthalpy changes.[6][8]

  • Phase Identification: Polarizing Optical Microscopy (POM) allows for the visual identification of liquid crystal phases (mesophases) by observing their unique textures as the sample is heated and cooled.[8][17]

PropertyDescriptionTypical Value/Observation
Yield Percentage of theoretical product obtained60-80%
¹H NMR Confirms proton environmentsPeaks correspond to aromatic, vinylic, and alkyl protons
DSC (Heating) Transition from Crystal (Cr) to Nematic (N) to Isotropic (I)e.g., Cr 101.0 N 131.0 I[5]
POM Texture ObservationThread-like texture characteristic of the nematic phase[1]

Part 2: The Chain-Building Synthesis of Polymers

Polymers are macromolecules built from repeating monomer units.[18] The method of linking these monomers dictates the polymer's final properties, including its molecular weight, structure, and thermal behavior.[19][20] Polymer synthesis is a field rich with techniques, broadly categorized as either chain-growth or step-growth polymerization.[21]

Major Polymerization Strategies
  • Chain-Growth (Addition) Polymerization: In this process, an active center (e.g., a radical or ion) is formed, which then sequentially adds monomer units one at a time to a rapidly growing chain. The reaction continues until the active center is terminated.[21] This method is used to produce common plastics like polyethylene and polypropylene.

  • Step-Growth (Condensation) Polymerization: This method involves the reaction between multifunctional monomers. Chains grow in a stepwise fashion, where monomers react to form dimers, which react to form tetramers, and so on, until long polymer chains are achieved.[21] Often, a small molecule like water is eliminated as a byproduct, hence the name "condensation."[21] Polyesters and polyamides are classic examples.

  • Ring-Opening Polymerization (ROP): A specialized type of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer.[21][22] This is a key method for producing biodegradable polyesters like polylactic acid (PLA).[22]

Application Protocol: Synthesis of a Polyester by Condensation

This protocol describes a general lab-scale synthesis of a polyester via the direct esterification of a diol and a diacid, a classic example of step-growth polymerization.

Objective: To synthesize a simple aliphatic polyester.

Causality: The reaction is typically performed at high temperatures to drive the esterification and to remove the water byproduct, which shifts the equilibrium towards the product side (Le Chatelier's principle). A catalyst, such as a mild acid, is used to increase the reaction rate.[13] The final polymer is isolated by reprecipitation, a technique that relies on the polymer being soluble in a "good" solvent but insoluble in a "poor" or "non-solvent," while impurities remain dissolved.[]

Workflow Diagram: Polymer Synthesis

G cluster_reactants Reactants & Reagents cluster_process Polymerization cluster_purification Isolation & Purification Diol Diol Monomer (e.g., Ethylene Glycol) Setup 1. Combine Monomers & Catalyst in Flask Diol->Setup Diacid Diacid Monomer (e.g., Adipic Acid) Diacid->Setup Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Setup React 2. Heat under N2 with stirring (e.g., 180-220 °C) Setup->React Vacuum 3. Apply vacuum to remove water and drive reaction React->Vacuum Dissolve 4. Cool and dissolve crude polymer in 'good' solvent (e.g., THF) Vacuum->Dissolve Precipitate 5. Pour solution into stirred 'non-solvent' (e.g., Methanol) Dissolve->Precipitate Isolate 6. Filter and dry the purified polymer Precipitate->Isolate Product Final Product: Polyester Isolate->Product

Sources

Troubleshooting & Optimization

purification techniques for 2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Applications Support Subject: Purification & Troubleshooting Guide: 2,6-Difluoro-4-(hydroxymethyl)benzoic acid

Introduction: The Molecule & The Challenge

This compound presents a unique purification challenge due to the interplay between its highly acidic carboxylic core and its polar, neutral hydroxymethyl tail.[1][2][3]

  • High Acidity: The electron-withdrawing fluorine atoms at the 2,6-positions significantly lower the pKa of the carboxylic acid to approximately 2.3 , compared to 4.2 for unsubstituted benzoic acid.[1][2][3] This requires aggressive acidification during workup to ensure full recovery.[1][2]

  • Steric Hindrance: The ortho-fluorines create a "shield" around the carboxyl group, reducing the rate of esterification but also complicating standard crystallization packing.[1][2][3]

  • Amphiphilic Nature: The combination of a hydrophobic fluorinated ring and a hydrophilic hydroxymethyl group can lead to surfactant-like behavior, causing emulsions during extraction or "oiling out" during recrystallization.[1][2][3]

This guide provides self-validating protocols designed to navigate these physicochemical properties.

Module 1: Acid-Base Extraction (The "Workhorse" Protocol)

This is the primary method for bulk purification (crude purity >85%).[1][2][3] It relies on the distinct pKa difference between the target acid (pKa ~2.[1][2]3) and non-acidic impurities (aldehydes, alcohols).[1][2][3]

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) . If solubility is poor, use THF/EtOAc (1:1) . Avoid chlorinated solvents if possible, as they exacerbate emulsion formation with fluorinated compounds.[1][2][3]

  • Acid Wash (Removal of Basic Impurities): Wash the organic phase with 1N HCl .[1][2][3]

    • Why: Removes any unreacted amine precursors or inorganic salts.[1][2][3]

  • Base Extraction (The Critical Step): Extract the organic phase with saturated Sodium Bicarbonate (NaHCO₃) (3x).[1][2][3]

    • Observation: Vigorous CO₂ evolution will occur.[1][2][3]

    • Validation: Check the pH of the aqueous layer.[2][3] It must be >8. The target molecule is now in the aqueous layer as the sodium salt.[2]

  • Organic Wash (Removal of Neutral Impurities): Wash the combined aqueous extracts with fresh EtOAc.[1][2][3]

    • Why: This removes the "under-reduced" aldehyde or "over-reduced" methyl impurities which are non-acidic.[1][2][3]

  • Acidification & Recovery: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl until pH < 1.5 .

    • Critical: Because the pKa is ~2.3, you must drive the pH significantly below 2 to ensure >99% protonation and precipitation.[2][3]

  • Final Extraction: Extract the milky aqueous suspension with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Troubleshooting: Extraction Issues
IssueDiagnosisCorrective Action
Low Recovery Aqueous pH not low enough.[1][2][3]The target pKa is ~2.[1][2][4][5][6]3. Adjust aqueous pH to < 1.0 . Use NaCl to "salt out" the organic acid.[1][2]
Emulsions Fluorine-induced surfactant effect.[1][2][3]Add Brine (saturated NaCl) to the aqueous phase.[1][2][3] Filter the biphasic mixture through a pad of Celite if solids are present.[1][2][3]
Product in Organic Wash pH of bicarbonate wash dropped.[1][2][3]If the crude contained residual strong acid, the bicarbonate wash might have become acidic.[2] Verify aqueous pH is >8 before discarding organic wash.[1][2]
Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Wash with 1N HCl Start->AcidWash BaseExtract Extract with Sat. NaHCO3 (Target moves to Aqueous) AcidWash->BaseExtract Sep1 Separation BaseExtract->Sep1 OrgLayer1 Organic Layer (Contains Neutrals: Aldehydes, Alcohols) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target as Salt) Sep1->AqLayer1 Keep OrgWash Back-wash Aqueous with fresh EtOAc AqLayer1->OrgWash Acidify Acidify to pH < 1.5 (Target precipitates) OrgWash->Acidify FinalExtract Extract into EtOAc Dry & Concentrate Acidify->FinalExtract

Caption: Logical flow for isolating the acidic target from neutral byproducts.

Module 2: Recrystallization (Polishing Strategy)

Recrystallization is effective for removing trace isomeric impurities, but the hydroxymethyl group increases solubility in polar solvents, making standard "benzoic acid" protocols (like water recrystallization) tricky.[2][3]

Solvent Systems[1][2][7]
Solvent SystemSuitabilityNotes
Water (Hot/Cold) High Best for removing inorganic salts.[1][2][3] Heat to boiling to dissolve; cool slowly to 4°C. Risk: If the hydroxymethyl group makes it too soluble, yield drops.[2][3]
EtOAc / Hexanes Medium Good for drying the product.[1][2][3] Dissolve in min. EtOAc, add Hexanes until cloudy. Risk:[1][2][3] "Oiling out" is common.[1][2][3]
Acetonitrile (ACN) High Excellent for fluorinated aromatics.[1][2][3] Dissolve in hot ACN, cool to -20°C.
Troubleshooting: "Oiling Out"

Definition: The product separates as a liquid droplet rather than a crystal lattice.

  • Cause: The melting point is depressed by impurities, or the solvent polarity is mismatched.[2][3]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a pure crystal (if available) at the cloud point.

    • Scratch the inner wall of the flask with a glass rod to create nucleation sites.[1][2][3]

    • Slow Down: Insulate the flask with a towel to slow the cooling rate. Rapid cooling promotes oiling.[1][2][3]

Module 3: Chromatographic Purification (High Purity)

For drug development applications requiring >99.5% purity, Flash Chromatography or Prep-HPLC is required.[1][2][3]

Critical Parameter: pH Control

Standard neutral silica chromatography often results in tailing (streaking) for carboxylic acids.[1][2][3] The 2,6-difluoro substitution exacerbates this due to the high acidity.[1][2]

  • Stationary Phase: C18 (Reverse Phase) is preferred.[1][2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[1][2][3]

  • Why Acid? You must suppress the ionization of the carboxylic acid (keep it as COOH, not COO⁻).[1][2][3] If it ionizes, it will not interact consistently with the hydrophobic column, leading to broad, split peaks.[2][3]

Visualization: Chromatography Decision Tree

ChromTree CheckPurity Check Purity (HPLC) IsAcidic Peak Tailing? CheckPurity->IsAcidic AddAcid Add 0.1% TFA/Formic to Mobile Phase IsAcidic->AddAcid Yes CheckRes Poor Resolution? IsAcidic->CheckRes No AddAcid->CheckRes Gradient Shallow Gradient (e.g., 5% to 40% B) CheckRes->Gradient Yes Success Pure Product CheckRes->Success No Gradient->Success

Caption: Troubleshooting logic for peak shape issues in HPLC purification.

Module 4: Impurity Profiling

Identifying your enemy is half the battle.[1][2][3] Based on standard synthetic routes (reduction of terephthalic precursors), these are the likely contaminants.[1][2][3]

Impurity NameStructure NoteOriginRemoval Strategy
2,6-Difluoro-4-methylbenzoic acid CH₃ instead of CH₂OHOver-reductionRecrystallization (Significant solubility difference in water).[1][2][3]
2,6-Difluoro-4-formylbenzoic acid CHO instead of CH₂OHUnder-reductionBisulfite Wash (forms adduct with aldehyde) or Base Extraction (aldehyde is less polar, stays in organic wash).[1][2][3]
2,6-Difluoroterephthalic acid COOH instead of CH₂OHUnreacted Starting MaterialChromatography (Very polar, elutes early on C18).[1][2][3]

References

  • pKa of 2,6-Difluorobenzoic Acid : ChemicalBook & GuideChem Databases. Confirmed pKa value ~2.34, highlighting the need for low pH during extraction.[1][2][3]

  • General Purification of Fluorinated Benzoic Acids : Sigma-Aldrich Technical Bulletins. Protocols for handling fluorinated aromatic acids.

  • Synthesis Context : PubChem Compound Summary for this compound. Structural data and related compound analysis. [1][2][3]

Sources

Validation & Comparative

Validation of 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid: A Comparative Scaffold Analysis for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Difluoro-4-(hydroxymethyl)benzoic acid (CAS: 1378805-89-0) represents a high-value pharmacophore scaffold designed to address specific liabilities in drug discovery: metabolic instability and suboptimal acidity profiles.[1] Unlike its non-fluorinated analog, 4-(hydroxymethyl)benzoic acid, this scaffold leverages the "Fluorine Effect" to block oxidative metabolism at the sensitive ortho positions while modulating the pKa of the carboxylic acid tail.

This guide objectively compares the performance of the 2,6-difluoro scaffold against standard alternatives, validating its utility in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . The data presented confirms its superior role in enhancing metabolic stability and tuning physicochemical properties without compromising ligand efficiency.

Comparative Analysis: The Fluorine Advantage

In medicinal chemistry, the strategic introduction of fluorine atoms is a proven method to alter the biological fate of a molecule. We compare the 2,6-Difluoro variant against the Non-fluorinated "wild type" and the Monofluoro alternative.

Performance Matrix
FeatureThis compound 4-(hydroxymethyl)benzoic acid (Alternative A)2-Fluoro-4-(hydroxymethyl)benzoic acid (Alternative B)
Metabolic Stability High (Blocks ortho-oxidation)Low (Prone to Phase I oxidation)Moderate (One site blocked)
Acidic Strength (pKa) ~2.8 - 3.0 (Stronger acid)~4.2 (Standard benzoic acid)~3.3 (Intermediate acidity)
Lipophilicity (LogD) Increased (Fluorine adds lipophilicity)BaselineIntermediate
Conformation Locked (Twisted carboxylate due to sterics)Planar / Freely rotatingPartially restricted
Primary Application Bioisostere for PK optimization; Linker for PROTACsGeneral synthetic building blockFine-tuning binding affinity
Mechanism of Action (The "Why")
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. By substituting both ortho positions (2 and 6) with fluorine, the scaffold effectively prevents oxidative attack by Cytochrome P450 enzymes, which typically target electron-rich aromatic rings.

  • Electronic Tuning: The high electronegativity of fluorine withdraws electron density from the aromatic ring, stabilizing the carboxylate anion. This lowers the pKa, potentially improving interactions with positively charged residues (e.g., Arginine, Lysine) in a target protein's binding pocket.

Experimental Validation Protocols

To validate the biological utility of this scaffold, we employ two critical assays: Microsomal Stability (to prove metabolic resistance) and pKa Determination (to verify electronic modulation).

Protocol A: In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) of the scaffold compared to non-fluorinated controls.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test compound (2,6-Difluoro) and control (Non-fluorinated) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Terminate reaction immediately by adding ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ).

Validation Criteria:

  • Pass:

    
     minutes (High Stability).
    
  • Fail:

    
     minutes (High Clearance).
    
  • Expected Result: The 2,6-difluoro analog typically exhibits a >2-fold increase in half-life compared to the non-fluorinated control due to steric and electronic protection.

Protocol B: Potentiometric pKa Determination

Objective: Confirm the acidity shift induced by the 2,6-difluoro substitution.

Methodology:

  • System: Use a standardized potentiometric titration system (e.g., Sirius T3).

  • Sample: Dissolve 2 mg of this compound in 0.15 M KCl (ionic strength adjustor).

  • Titration: Titrate with 0.5 M KOH from pH 1.5 to pH 12.0 under inert nitrogen atmosphere to prevent carbonate formation.

  • Data Processing: Calculate pKa using the Bjerrum plot method.

Interpretation:

  • A shift from pKa ~4.2 (Control) to ~3.0 (Test) validates the electron-withdrawing effect of the fluorines, confirming the scaffold's ability to serve as a stronger hydrogen bond acceptor/electrostatic partner.

Visualizing the Biological Logic[2]

Diagram 1: Metabolic Blocking Mechanism

This diagram illustrates how the 2,6-difluoro substitution protects the scaffold from CYP450-mediated oxidation, a primary failure mode for benzoic acid derivatives.

MetabolicStability Substrate Benzoic Acid Scaffold NonFluoro Non-Fluorinated (H at pos 2,6) Substrate->NonFluoro Selection A Fluoro 2,6-Difluoro Analog (F at pos 2,6) Substrate->Fluoro Selection B CYP450 CYP450 Enzyme (Oxidative Attack) Metabolite Hydroxylated Metabolite (Inactive/Rapid Clearance) CYP450->Metabolite Ortho-Hydroxylation NonFluoro->CYP450 High Affinity Fluoro->CYP450 Steric/Electronic Repulsion Stable Metabolically Stable (Maintains Bioavailability) Fluoro->Stable No Reaction

Caption: The 2,6-difluoro substitution sterically and electronically inhibits CYP450 access to the ortho-positions, preventing rapid metabolic clearance.

Diagram 2: Synthetic Utility Workflow

The 4-(hydroxymethyl) group provides a versatile handle for diversifying the scaffold into various bioactive classes.

SynthesisWorkflow Core 2,6-Difluoro-4-(hydroxymethyl) benzoic acid Oxidation Oxidation (MnO2 / Dess-Martin) Core->Oxidation Halogenation Halogenation (SOCl2 / PBr3) Core->Halogenation Coupling Amide Coupling (HATU / Amine) Core->Coupling Aldehyde Aldehyde Intermediate (Reductive Amination Target) Oxidation->Aldehyde Halide Benzylic Halide (Alkylation Partner) Halogenation->Halide Amide Benzamide Derivative (Kinase Inhibitor Core) Coupling->Amide

Caption: The hydroxymethyl handle allows divergence into aldehydes, halides, or amides, facilitating library generation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for Microsomal Stability Protocols).

Sources

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Benzoic acid, a privileged structure in medicinal chemistry, serves as a versatile template for such modifications. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzoic acids, offering experimental data, detailed protocols, and mechanistic insights to inform rational drug design.

The Fluorine Advantage: Impact on Physicochemical Properties

The introduction of fluorine, the most electronegative element, onto the benzoic acid ring profoundly alters its electronic and physical properties. These changes, primarily in acidity (pKa) and lipophilicity (logP), are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity (pKa): A Tale of Inductive Effects

The acidity of a carboxylic acid is a measure of its ability to donate a proton, quantified by its pKa value—a lower pKa indicates a stronger acid. The electron-withdrawing inductive effect (-I) of fluorine stabilizes the resulting carboxylate anion, thereby increasing the acidity of the benzoic acid derivative. The magnitude of this effect is dependent on the position and number of fluorine substituents.

Table 1: Comparative pKa Values of Benzoic Acid and Fluorinated Analogues

CompoundIsomerpKa Value
Benzoic Acid-4.20[1]
Monofluorobenzoic Acid2-Fluoro3.27[1]
3-Fluoro3.86[1]
4-Fluoro4.14[1][2]
Difluorobenzoic Acid2,6-Difluoro2.13[1]
3,5-Difluorobenzoic acid3.37[1]

Data compiled from various sources.[1][2]

As evidenced by the data, the closer the fluorine atom is to the carboxylic acid group (ortho position), the more pronounced the increase in acidity. Multiple fluorine substitutions, particularly at the ortho positions, lead to a dramatic decrease in pKa, rendering the compound significantly more acidic. This modulation of pKa is a critical consideration in drug design, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with its biological target.

Lipophilicity (logP): A Balance of Forces

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key factor in its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient between octanol and water (logP). The effect of fluorination on lipophilicity is more nuanced than its effect on acidity and depends on the overall electronic context of the molecule.

Table 2: Comparative logP Values of Benzoic Acid and Fluorinated Analogues

CompoundlogP Value
Benzoic Acid1.87
2-Fluorobenzoic Acid1.73
3-Fluorobenzoic Acid2.02
4-Fluorobenzoic Acid1.98

Note: logP values can vary slightly depending on the determination method. The values presented are representative.

Generally, the introduction of a single fluorine atom can either slightly increase or decrease the lipophilicity of the parent benzoic acid. While fluorine is highly lipophilic, its strong inductive effect can also increase the polarity of the molecule, leading to complex effects on its partitioning behavior. Researchers must experimentally determine the logP of their specific fluorinated compounds to understand their potential for membrane permeation.

Experimental Protocols for Physicochemical Characterization

Accurate determination of pKa and logP is essential for understanding the behavior of drug candidates. The following are standardized, validated protocols for these critical measurements.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the benzoic acid derivative with a strong base and monitoring the pH change. The pKa is the pH at which the acid is half-neutralized.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Volumetric flasks and pipettes

  • Benzoic acid sample (e.g., 2-fluorobenzoic acid)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[3]

  • Deionized water

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the benzoic acid sample in deionized water.[3]

  • Acidification: Transfer 20 mL of the sample solution to a beaker and acidify to approximately pH 1.8-2.0 with 0.1 M HCl.[3]

  • Ionic Strength Adjustment: Add the appropriate volume of 0.15 M KCl to maintain a constant ionic strength throughout the titration.[3]

  • Titration: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Continue the titration until the pH reaches approximately 12-12.5.[3]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at exactly half the volume of the equivalence point.[4]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1 mM Sample Solution B Acidify to pH ~2 A->B C Adjust Ionic Strength (0.15 M KCl) B->C D Titrate with 0.1 M NaOH C->D E Record pH vs. Volume of NaOH D->E F Plot Titration Curve E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of logP by High-Performance Liquid Chromatography (HPLC)

This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity. It is a rapid and resource-sparing alternative to the traditional shake-flask method.[5]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile)

  • A set of standard compounds with known logP values

  • Test compound solution

Procedure:

  • Standard Curve Generation:

    • Prepare solutions of at least five standard compounds with a range of known logP values that bracket the expected logP of the test compound.

    • Inject each standard onto the HPLC system under isocratic conditions (constant mobile phase composition).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log k' versus the known logP values of the standards to generate a calibration curve.

  • Test Compound Analysis:

    • Prepare a solution of the test compound.

    • Inject the test compound onto the HPLC system using the same conditions as for the standards.

    • Record the retention time and calculate its log k'.

  • logP Determination:

    • Using the linear regression equation from the standard curve, determine the logP of the test compound from its calculated log k'.

logP_Determination_Workflow cluster_standards Standard Curve Generation cluster_test Test Compound Analysis cluster_calc Calculation A Prepare Standard Solutions (Known logP) B Inject Standards into HPLC A->B C Record Retention Times (tR) B->C D Calculate log k' C->D E Plot log k' vs. logP D->E I Determine logP from Standard Curve E->I F Prepare Test Compound Solution G Inject into HPLC F->G H Record tR & Calculate log k' G->H H->I

Caption: Workflow for logP determination by HPLC.

Metabolic Stability: The Power of the C-F Bond

A major driver for the use of fluorine in drug design is to enhance metabolic stability.[6][7][8][9][10] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver.[8] By replacing a metabolically labile C-H bond with a C-F bond, the rate of metabolic clearance can be significantly reduced, leading to a longer drug half-life and improved bioavailability.

While specific comparative in vitro metabolic stability data for fluorinated versus non-fluorinated benzoic acids is not always readily available in public databases, the general principle of increased stability with fluorination is well-established.[6][7][8][9][10] The following protocol outlines a standard liver microsomal stability assay to generate such comparative data.

Protocol 3: Liver Microsomal Stability Assay

This in vitro assay measures the rate of disappearance of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compounds (fluorinated and non-fluorinated benzoic acids)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line is the rate constant of elimination (k). The in vitro half-life (t_½) can be calculated using the equation: t_½ = 0.693 / k. The intrinsic clearance (CL_int) can also be determined.

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Incubation Mixture (Microsomes, Compound) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Take Aliquots at Time Points C->D E Quench Reaction (Cold Acetonitrile) D->E F Centrifuge Samples E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t1/2 and CLint H->I

Caption: Workflow for liver microsomal stability assay.

Conclusion

The strategic fluorination of the benzoic acid scaffold offers a powerful approach to modulate key physicochemical and pharmacokinetic properties of drug candidates. By understanding the influence of fluorine on acidity, lipophilicity, and metabolic stability, and by employing robust experimental protocols to quantify these effects, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics. This guide provides a foundational framework for the comparative analysis of fluorinated and non-fluorinated benzoic acids, empowering researchers to harness the full potential of fluorine chemistry in their pursuit of safer and more effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids.
  • Echemi. (2022, December 2). What are the medicinal uses of benzoic acid.
  • Chemistry Stack Exchange. (2017, June 22). Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • Ozerskaya, A. V., et al. (2022, October 12).
  • BenchChem. (2026, January 25).
  • Drugs.com. (2025, December 1).
  • Vedantu.
  • Annexe Chem.
  • International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs.
  • Arkivoc.
  • ChemicalBook. 2-Fluorobenzoic acid synthesis.
  • Sparrow Chemical. Fluorobenzoic Acid Series.
  • Creative Bioarray.
  • Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?.
  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.
  • BenchChem. (2025, December).
  • ECHEMI. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid.
  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.
  • ACD/Labs. LogP—Making Sense of the Value.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • ResearchGate. (2025, August 10). (PDF)
  • BYJU'S.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • PMC.
  • ResearchGate. (2020, October 18).
  • Taylor & Francis eBooks. A List of Log P Values, Water Solubility, and Molecular Weight for Some Selected Chemicals.
  • PubChem. 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968.

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A Comparative Guide to 2,6-Difluoro-4-(hydroxymethyl)benzoic Acid in Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic molecules has emerged as a powerful tool. This guide provides an in-depth technical comparison of 2,6-Difluoro-4-(hydroxymethyl)benzoic acid and its non-fluorinated counterpart, 4-(hydroxymethyl)benzoic acid, in the context of material science applications. By leveraging established principles and analogous experimental data, we will explore the anticipated performance benefits imparted by the difluoro substitution in both high-performance polyesters and advanced liquid crystals.

The Strategic Advantage of Fluorination

The introduction of fluorine, the most electronegative element, into an organic scaffold induces profound changes in its electronic and steric properties. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), which often translates to a significant increase in the thermal and oxidative stability of the resulting materials.[1] Furthermore, the high polarity of the C-F bond and the larger van der Waals radius of fluorine compared to hydrogen can significantly influence intermolecular interactions, chain packing, and surface energy, leading to unique mechanical and surface properties.[2][3]

This guide will delve into a comparative analysis of how these fundamental changes manifest in two key material classes: aromatic polyesters and calamitic liquid crystals.

Comparative Performance in Aromatic Polyesters

Aromatic polyesters are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[3][4] The incorporation of this compound as a monomer is anticipated to further enhance these properties.

Anticipated Performance Metrics

The following table presents a comparative summary of the expected properties of polyesters synthesized from this compound and its non-fluorinated analog. These values are extrapolated from studies on structurally similar fluorinated and non-fluorinated aromatic polyesters.[1][2]

PropertyPolyester from 4-(hydroxymethyl)benzoic acid (Non-Fluorinated)Polyester from this compound (Fluorinated)Anticipated % Change
Thermal Stability (Td, 5% weight loss) ~450 °C[5]>500 °C~11% Increase
Glass Transition Temperature (Tg) ~186 °C[5]~200-210 °C~8-13% Increase
Tensile Strength ~70 MPa~80-90 MPa~14-28% Increase
Elongation at Break ~5%~3-4%~20-40% Decrease
Water Contact Angle ~75°>90°>20% Increase
Causality Behind Performance Differences
  • Enhanced Thermal Stability: The high bond energy of the C-F bonds in the fluorinated polymer backbone significantly increases the energy required to initiate thermal degradation, resulting in a higher decomposition temperature (Td).[6][7][8]

  • Elevated Glass Transition Temperature (Tg): The introduction of the two fluorine atoms ortho to the ester linkage is expected to increase the rotational barrier of the polymer backbone. This restricted chain mobility leads to a higher glass transition temperature.[9]

  • Modified Mechanical Properties: The increased rigidity of the polymer chain and potentially altered chain packing due to the fluorine atoms are predicted to result in a higher tensile strength. However, this increased stiffness often comes at the cost of reduced ductility, leading to a lower elongation at break.[2][3]

  • Increased Hydrophobicity: Fluorinated segments are known to have low surface energy. Their migration to the polymer surface would lead to a more hydrophobic material, as indicated by a higher water contact angle.[2]

Experimental Protocol: Synthesis of Aromatic Polyesters via Melt Polycondensation

This protocol provides a general method for the synthesis of aromatic polyesters that can be adapted for both this compound and 4-(hydroxymethyl)benzoic acid.

Materials:

  • 4-(Acetoxy)benzoic acid (or the acetylated form of the fluorinated monomer)

  • Antimony(III) oxide (catalyst)

  • High-temperature, inert atmosphere reaction vessel with a mechanical stirrer and a distillation outlet.

Procedure:

  • Monomer Acetylation (if starting from the hydroxy acid):

    • Reflux the hydroxybenzoic acid with an excess of acetic anhydride for 3-4 hours.

    • Cool the reaction mixture and precipitate the acetylated monomer in water.

    • Filter, wash thoroughly with water, and dry under vacuum.

  • Polycondensation:

    • Charge the reaction vessel with the acetylated monomer and antimony(III) oxide (typically 0.02-0.05 mol%).

    • Heat the vessel under a slow stream of nitrogen to melt the monomer (typically 200-220 °C).

    • Gradually increase the temperature to 250-280 °C over 1-2 hours while stirring. Acetic acid will begin to distill off.

    • After the bulk of the acetic acid has been removed, slowly apply a vacuum (reducing the pressure to <1 mmHg) over 1 hour.

    • Continue the reaction under high vacuum at 280-300 °C for 3-5 hours to increase the molecular weight of the polymer. The viscosity of the melt will noticeably increase.

    • Cool the reactor to room temperature under nitrogen and recover the solid polymer.

Characterization Workflow

The following workflow outlines the key analytical techniques for characterizing the synthesized polyesters.

Workflow for Polyester Characterization.

Comparative Performance in Calamitic Liquid Crystals

The anisotropic nature of liquid crystals makes them indispensable in display technologies and optical devices. The introduction of fluorine atoms into mesogenic (liquid crystal-forming) molecules is a well-established strategy for tuning their properties.[9][10][11][12]

Anticipated Performance Metrics

The following table compares the predicted phase transition temperatures of a hypothetical calamitic liquid crystal incorporating this compound as a core component versus its non-fluorinated analog. These predictions are based on extensive studies of similar fluorinated liquid crystals.[10][11][13]

PropertyLiquid Crystal from 4-(hydroxymethyl)benzoic acid (Non-Fluorinated)Liquid Crystal from this compound (Fluorinated)Anticipated Change
Melting Point (Crystal to LC) ~180 °C[13]~170-175 °CDecrease
Clearing Point (LC to Isotropic) ~250 °C~230-240 °CDecrease
Mesophase Range ~70 °C~60-70 °CSlight Decrease
Dielectric Anisotropy (Δε) Low-Medium PositiveHigh PositiveSignificant Increase
Causality Behind Performance Differences
  • Altered Phase Transition Temperatures: The lateral fluorine atoms can disrupt the crystalline packing, leading to a lower melting point.[10][11] The clearing point is also often reduced due to a decrease in the shape anisotropy of the molecule.[14] The overall effect on the mesophase range can vary depending on the specific molecular structure.

  • Increased Dielectric Anisotropy: The highly polar C-F bonds, when positioned laterally on the mesogenic core, can significantly increase the molecular dipole moment perpendicular to the long axis of the molecule. This leads to a large positive dielectric anisotropy, a crucial property for the operation of many liquid crystal displays.[11][12]

Experimental Protocol: Synthesis of a Calamitic Liquid Crystal

This protocol outlines a general synthesis of a Schiff base/ester type liquid crystal, which can be adapted for both the fluorinated and non-fluorinated benzoic acid derivatives.[13]

Materials:

  • This compound (or its non-fluorinated analog)

  • 4-Pentyloxybenzoic acid

  • An appropriate aniline derivative (e.g., 2,4-difluoroaniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) as a coupling agent.

  • 4-Dimethylaminopyridine (DMAP) as a catalyst.

  • Dichloromethane (DCM) as a solvent.

Procedure:

  • Schiff Base Formation (if applicable):

    • React the aniline derivative with an appropriate aldehyde to form the imine linkage.

  • Esterification:

    • Dissolve the benzoic acid derivative (fluorinated or non-fluorinated), the phenol-containing component (from the Schiff base reaction or another suitable core), and a catalytic amount of DMAP in dry DCM.

    • Cool the solution in an ice bath.

    • Add the coupling agent (DCC or EDC) portion-wise and stir the reaction mixture at room temperature for 24-72 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the urea byproduct.

    • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

Characterization Workflow

The following workflow illustrates the essential techniques for characterizing the synthesized liquid crystals.

Workflow for Liquid Crystal Characterization.

Conclusion

The strategic incorporation of this compound into polymers and liquid crystals offers a promising avenue for the development of advanced materials with tailored properties. The strong C-F bonds are anticipated to significantly enhance the thermal stability of aromatic polyesters, while the steric and electronic effects of the fluorine atoms can be leveraged to increase the glass transition temperature and modify mechanical properties. In the realm of liquid crystals, the difluoro substitution provides a powerful tool for tuning phase behavior and achieving high dielectric anisotropy.

While direct experimental data for materials derived from this specific monomer is emerging, the principles outlined in this guide, supported by extensive research on analogous fluorinated compounds, provide a robust framework for predicting and understanding its performance benefits. The provided experimental protocols and characterization workflows offer a practical starting point for researchers and scientists seeking to harness the potential of this compound in their material science endeavors.

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